Isohyenanchin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

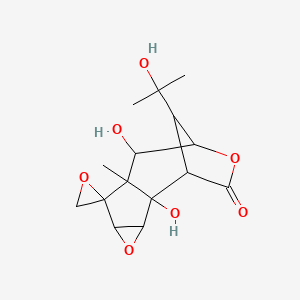

2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLYIEOSKVYJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Isohyenanchin from Anamirta cocculus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of isohyenanchin (B1180651), a picrotoxane sesquiterpenoid found in the seeds of Anamirta cocculus. This compound, a stereoisomer of picrotoxinin (B1677863), is a component of the picrotoxin (B1677862) complex, a potent non-competitive antagonist of GABA-A receptors. This document details the historical context of its discovery, provides in-depth experimental protocols for its extraction and isolation, presents quantitative data in structured tables, and visualizes key processes through workflow and signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Anamirta cocculus, a climbing plant native to Southeast Asia and India, has a long history of use in traditional medicine and as a fish poison.[1] The potent neurotoxic properties of its seeds are attributed to a group of sesquiterpenoid lactones collectively known as picrotoxin.[2] Picrotoxin is an equimolar mixture of two main components: the more biologically active picrotoxinin and the less active picrotin (B1677797).[3]

This compound, also known as hydroxycoriatin, is a stereoisomer of picrotoxinin. These compounds are of significant interest to the scientific community due to their potent and specific interaction with the γ-aminobutyric acid (GABA) type A receptors in the central nervous system. By acting as non-competitive antagonists, they block the chloride ion channel of the GABA-A receptor, leading to neuronal hyperexcitation.[4][5] This mechanism of action makes them valuable tools for studying the GABAergic system and as potential starting points for the development of new therapeutic agents.

This guide provides a detailed methodology for the isolation of this compound from the seeds of Anamirta cocculus, summarizes the key quantitative data, and illustrates the experimental workflow and the compound's mechanism of action.

Experimental Protocols

The isolation of this compound from Anamirta cocculus seeds involves a multi-step process, beginning with the extraction of the crude picrotoxin mixture, followed by chromatographic separation of the individual components.

Plant Material and Preliminary Processing

-

Plant Material: Dried seeds of Anamirta cocculus.

-

Processing: The dried seeds are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Picrotoxin

A detailed protocol for the extraction of the crude picrotoxin mixture using a Soxhlet apparatus is provided below. This method allows for the continuous extraction of the desired compounds with a minimal amount of solvent.

Materials:

-

Powdered Anamirta cocculus seeds

-

Methanol (95%)

-

Soxhlet extractor apparatus (including a round-bottom flask, thimble, and condenser)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A cellulose (B213188) thimble is filled with the powdered seed material.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The round-bottom flask is filled with 95% methanol.

-

The Soxhlet apparatus is assembled and placed on the heating mantle.

-

The solvent is heated to its boiling point. The vapor travels up the distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material.

-

The solvent fills the thimble and extracts the desired compounds. Once the solvent level reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.

-

This cycle is allowed to repeat for approximately 12-24 hours to ensure complete extraction.

-

After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude picrotoxin extract.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The separation of the stereoisomers within the crude picrotoxin extract requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a chiral stationary phase is the method of choice for isolating this compound.

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (B160209) (e.g., Chiralpak series), is essential for separating the stereoisomers.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio may need to be optimized for the specific column and compounds. A typical starting gradient could be 90:10 (n-hexane:isopropanol).

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column, typically in the range of 10-50 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Temperature: The column temperature should be maintained at a constant value, typically around 25°C, to ensure reproducible retention times.

Procedure:

-

The crude picrotoxin extract is dissolved in a small amount of the mobile phase.

-

The solution is filtered through a 0.45 µm filter to remove any particulate matter.

-

The sample is injected onto the preparative HPLC system.

-

The elution of the compounds is monitored by the UV detector.

-

Fractions corresponding to the individual peaks are collected.

-

The collected fractions are analyzed by analytical HPLC to confirm their purity.

-

The solvent from the purified fractions containing this compound is removed under reduced pressure to yield the isolated compound.

Data Presentation

The following tables summarize the quantitative data related to the isolation and characterization of picrotoxin and its components from Anamirta cocculus.

Table 1: Yield of Picrotoxin from Anamirta cocculus Seeds

| Parameter | Value | Reference |

| Picrotoxin Yield | ~1.2 - 1.5% (w/w) |

Table 2: Physicochemical Properties of Picrotoxin Components

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 |

| Picrotin | C₁₅H₁₈O₇ | 310.30 |

| This compound | C₁₅H₁₈O₇ | 310.30 |

Table 3: 1H and 13C NMR Spectral Data of Picrotoxinin and Picrotin (in CDCl₃)

| Picrotoxinin | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Picrotin | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Position | Position | ||||

| 1 | 77.5 | 1 | 77.8 | ||

| 2 | 59.8 | 2 | 59.9 | ||

| 3 | 3.55 (d, J=3.0 Hz) | 58.1 | 3 | 3.54 (d, J=3.0 Hz) | 58.2 |

| 4 | 4.88 (d, J=3.0 Hz) | 81.2 | 4 | 4.87 (d, J=3.0 Hz) | 81.3 |

| 5 | 138.9 | 5 | 139.1 | ||

| 6 | 5.05 (s), 4.90 (s) | 111.4 | 6 | 5.04 (s), 4.89 (s) | 111.5 |

| 7 | 45.1 | 7 | 45.3 | ||

| 8 | 2.15 (m) | 35.1 | 8 | 2.14 (m) | 35.2 |

| 9 | 1.85 (m) | 29.8 | 9 | 1.84 (m) | 29.9 |

| 10 | 178.9 | 10 | 179.0 | ||

| 11 | 176.5 | 11 | 176.7 | ||

| 12 | 1.18 (s) | 21.9 | 12 | 1.17 (s) | 22.0 |

| 13 | 1.05 (s) | 19.8 | 13 | 1.04 (s) | 19.9 |

| 14 | 1.95 (s) | 24.5 | 14 | 1.94 (s) | 24.6 |

| 15 | 68.7 | 15 | 68.9 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Anamirta cocculus.

Signaling Pathway of GABA-A Receptor Antagonism

This diagram depicts the mechanism of action of this compound (and other picrotoxin components) as a non-competitive antagonist of the GABA-A receptor.

Conclusion

This technical guide has detailed the discovery and isolation of this compound from Anamirta cocculus. The provided experimental protocols for extraction and purification, along with the summarized quantitative and spectroscopic data, offer a solid foundation for researchers interested in this class of compounds. The visualization of the experimental workflow and the signaling pathway of GABA-A receptor antagonism further clarifies the key processes involved. The potent biological activity of this compound and its congeners continues to make them valuable pharmacological tools and potential leads in drug discovery. Further research is warranted to fully elucidate the complete stereoisomeric profile of picrotoxin from Anamirta cocculus and to explore the therapeutic potential of these fascinating natural products.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isohyenanchin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin (B1180651), a member of the picrotoxane family of sesquiterpenoids, is a neurotoxic compound with a complex polycyclic structure. Picrotoxane sesquiterpenoids are known for their potent antagonistic activity on GABAA receptors, making them valuable tools in neuroscience research and potential starting points for drug discovery.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound and structurally related picrotoxane sesquiterpenoids are found in a limited number of plant genera, often in species known for their toxicity. The primary documented natural sources include:

-

Anamirta cocculus (L.) Wight & Arn. (Family: Menispermaceae): This climbing plant, native to Southeast Asia and India, is a well-known source of picrotoxin, which is a mixture of picrotoxinin (B1677863) and picrotin.[1] this compound is also present in the fruits and seeds of this plant.[2][3] The plant is commonly known as fishberry or Levant nut, alluding to the traditional use of its toxic seeds to stun fish.[1]

-

Coriaria species (Family: Coriariaceae): Several species within this genus are known to produce a variety of picrotoxane sesquiterpenoids, including this compound (also referred to as hydroxycoriatin), tutin, and coriamyrtin (B1205331). These compounds are responsible for the neurotoxic properties of these plants.

-

Hyenancha globosa (Gaertn.) Lamb. (Family: Picrodendraceae): This plant is another documented source of picrotoxane sesquiterpenoids, including hyenanchin, from which this compound derives its name.

While these plants are the primary sources, the concentration of this compound can vary depending on the plant part, geographical location, and season.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of sesquiterpenoid synthesis, originating from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the basic five-carbon isoprenoid units. The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP).

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of the closely related picrotoxanes, coriamyrtin and tutin. The key steps are believed to involve:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase catalyzes the complex cyclization of the linear FPP molecule to form a characteristic picrotoxane carbocation intermediate. This is a crucial step that establishes the core polycyclic skeleton.

-

Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups and other oxygen functionalities to the picrotoxane skeleton.

-

Lactone Formation: Intramolecular cyclization reactions lead to the formation of the characteristic γ-lactone rings found in this compound and other picrotoxanes.

The proposed biosynthetic pathway from FPP to a generalized picrotoxane core, leading to this compound, is depicted in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the yield of this compound from its natural sources is scarce in the available literature. However, the concentration of total picrotoxane sesquiterpenoids in the seeds of Anamirta cocculus can be significant, contributing to their high toxicity. The yield of these compounds is influenced by the extraction and purification methods employed.

| Natural Source | Plant Part | Compound Class | Reported Yield/Concentration |

| Anamirta cocculus | Fruits/Seeds | Picrotoxane Sesquiterpenoids | Not specified for this compound |

| Coriaria species | Leaves/Stems | Picrotoxane Sesquiterpenoids | Not specified for this compound |

| Hyenancha globosa | Seeds | Picrotoxane Sesquiterpenoids | Not specified for this compound |

Note: The table highlights the lack of specific quantitative data for this compound. Further research is required to determine the precise concentrations of this compound in its natural sources.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from its natural sources.

Protocol 1: Extraction and Isolation of this compound from Anamirta cocculus Fruits

This protocol is adapted from general methods for the isolation of picrotoxane sesquiterpenoids.

1. Plant Material Preparation:

-

Collect fresh fruits of Anamirta cocculus.

-

Air-dry the fruits in the shade for several days until they are completely dry.

-

Grind the dried fruits into a coarse powder using a mechanical grinder.

2. Extraction:

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 100 g) into a cellulose (B213188) thimble.

-

Extract the powder with methanol (B129727) (500 mL) in a Soxhlet apparatus for 24-48 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Maceration:

-

Soak the powdered plant material in methanol (1:5 w/v) in a sealed container for 3-5 days at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the maceration process with fresh solvent 2-3 times.

-

Combine the filtrates and concentrate under reduced pressure.

-

3. Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC). The picrotoxane sesquiterpenoids are expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).

4. Isolation by Column Chromatography:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using n-hexane as the slurry solvent.

-

Load the concentrated bioactive fraction (e.g., ethyl acetate fraction) onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity of the mobile phase.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by TLC and pool the fractions containing the compound of interest.

-

Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used. A starting gradient could be 20% acetonitrile, increasing to 80% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Picrotoxane sesquiterpenoids generally lack a strong chromophore, so detection is often performed at a low wavelength, such as 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Solution: Accurately weigh a known amount of the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

3. Calibration Curve and Quantification:

-

Inject the standard solutions of different concentrations into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: General workflow for isolating natural products.

Conclusion

This compound remains a molecule of significant interest to researchers in natural product chemistry, pharmacology, and toxicology. While its primary natural sources have been identified, further investigation is needed to quantify its abundance in these plants and to fully elucidate the enzymatic machinery responsible for its biosynthesis. The protocols and information provided in this guide offer a solid foundation for researchers to explore the fascinating chemistry and biology of this potent picrotoxane sesquiterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic insight into impact of phosphorylation on the enzymatic steps of farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multifunctional sesquiterpene synthase integrates with cytochrome P450s to reinforce the terpenoid defense network in maize - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Properties of Isohyenanchin (Hydroxycoriatin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, also known as Hydroxycoriatin, is a naturally occurring picrotoxane sesquiterpenoid. This class of compounds is of significant interest to the scientific community due to its potent neurological activity. This compound acts as a non-competitive antagonist of GABAA receptors, specifically targeting the insect RDL (Resistance to dieldrin) homo-oligomers, and also demonstrates weak antagonism at ionotropic GABA receptors. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its molecular structure, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its isolation and characterization are also presented, along with a schematic representation of its inhibitory action on GABAA receptor signaling.

Chemical Identity and Structure

-

Common Names: this compound, Hydroxycoriatin, Hydroxytutin, Mellitoxin

-

Systematic (IUPAC) Name: (1R,2R,3S,6R,7S,9S,10R)-10-hydroxy-7-(1-hydroxy-1-methylethyl)-3-methyl-4,8,11-trioxatetracyclo[5.3.1.02,6.03,5]undecan-9-one

-

CAS Number: 19417-00-6[1]

-

Molecular Formula: C15H20O7[1]

-

Molecular Weight: 312.32 g/mol [1]

Table 1: Core Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19417-00-6 | [1] |

| Molecular Formula | C15H20O7 | [1] |

| Molecular Weight | 312.32 g/mol | |

| Physical Form | Solid |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in research settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes |

| Melting Point | Not available in cited literature | Further experimental determination required. |

| Boiling Point | Not available in cited literature | Likely to decompose at high temperatures. |

| Solubility | Not available in cited literature | Picrotoxane sesquiterpenes generally exhibit limited solubility in water and better solubility in organic solvents such as ethanol, methanol, and acetone. |

| pKa | Not available in cited literature | The presence of hydroxyl groups suggests weakly acidic properties. |

| Stability | Not available in cited literature | Picrotoxane lactones can be susceptible to hydrolysis under alkaline conditions. Stability studies are recommended. |

Biological Activity

This compound is a potent neurotoxin that acts as a non-competitive antagonist of GABAA receptors. Its primary target in insects is the RDL (Resistance to dieldrin) homo-oligomeric GABA-gated chloride channel. It also exhibits weak antagonism at other ionotropic GABA receptors. This antagonistic action blocks the inhibitory effects of the neurotransmitter GABA, leading to hyperexcitation of the central nervous system.

Mechanism of Action at the GABAA Receptor

This compound, like other picrotoxane sesquiterpenoids, is believed to bind to a site within the ion pore of the GABAA receptor. This allosteric binding event stabilizes the closed state of the channel, thereby preventing the influx of chloride ions that would normally occur upon GABA binding. The consequence of this channel blockade is a reduction in neuronal inhibition, which can lead to convulsions.

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and for the further investigation of this compound.

Isolation and Purification

The following is a generalized protocol for the isolation of picrotoxane sesquiterpenoids from plant material, which can be adapted for this compound from sources such as Hyenancha globosa.

-

Plant Material Preparation: Collect and air-dry the relevant plant parts (e.g., fruits, leaves) of the source organism. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Filter and concentrate the extract under reduced pressure.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: Subject the biologically active fraction (typically the ethyl acetate fraction for picrotoxanes) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor their composition by thin-layer chromatography (TLC), visualizing the spots under UV light or by staining.

-

Further Purification: Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column, to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Expected Observations |

| 1H-NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and hydroxyl protons. The chemical shifts and coupling constants will be indicative of the picrotoxane skeleton. |

| 13C-NMR | Resonances for carbonyl carbons (lactone), quaternary carbons, methine carbons, methylene carbons, and methyl carbons. |

| Infrared (IR) | Absorption bands characteristic of hydroxyl (-OH) groups (broad, ~3400 cm-1), carbonyl (C=O) groups of the lactone rings (~1750-1780 cm-1), and C-O stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information. |

Conclusion

This compound is a complex natural product with significant biological activity. This guide has summarized its core chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its physicochemical properties, stability, and detailed pharmacological profile, which will be invaluable for its potential applications in neuroscience and drug development. The provided protocols and diagrams serve as a foundation for researchers entering this field of study.

References

Inferred Toxicological Profile of Isohyenanchin Based on Preliminary Studies of Structural Analogs

Isohyenanchin is classified as a picrotoxane sesquiterpenoid and is recognized as a weak antagonist of ionotropic GABA receptors[1]. Due to the limited availability of direct toxicological data for this compound, this profile is constructed using information from its close structural analogs, tutin (B109302) and hyenanchin. These compounds share the same core picrotoxane skeleton and are known neurotoxins[2][3][4].

Quantitative Toxicological Data

Quantitative data on the acute toxicity of picrotoxane sesquiterpenoids is limited. The following table summarizes the available data for tutin, a closely related analog of this compound.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Tutin | Mouse | Oral | 4.7 mg/kg body-weight | [5] |

Studies in mice have indicated that hyenanchin, a hydroxy metabolite of tutin, is significantly less acutely toxic than tutin.

Experimental Protocols

Detailed experimental protocols for the determination of the LD50 of tutin are not extensively described in the available literature. However, based on general toxicological testing procedures, a likely methodology would involve:

Acute Oral Toxicity Study (based on standard guidelines):

-

Test Animals: Mice.

-

Administration: A single oral dose of the test substance (tutin) administered via gavage.

-

Dose Levels: A range of doses would be used to establish a dose-response relationship.

-

Observation Period: Animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test animals, would be calculated using appropriate statistical methods.

Mechanism of Action & Signaling Pathway

The primary mechanism of toxicity for picrotoxane sesquiterpenoids, including this compound and its analogs, is the antagonism of inhibitory neurotransmitter receptors in the central nervous system. Specifically, these compounds are known to be non-competitive antagonists of gamma-aminobutyric acid (GABA) type A (GABA-A) and glycine (B1666218) receptors.

By blocking the chloride ion channels associated with these receptors, picrotoxanes inhibit the hyperpolarizing effects of GABA and glycine. This leads to a reduction in neuronal inhibition and a state of hyperexcitability in the central nervous system, which can manifest as convulsions and seizures.

Caption: Antagonistic action of this compound on the GABA-A receptor signaling pathway.

Clinical Manifestations in Humans (from Analog Data)

Human poisoning incidents have been reported following the consumption of honey contaminated with tutin and hyenanchin. The clinical features of toxicity are consistent with the neuroexcitatory mechanism of action.

The onset of symptoms is variable, ranging from 30 minutes to 17 hours post-ingestion. Reported signs and symptoms include:

-

Nausea and vomiting

-

Dizziness

-

Seizures

-

Memory loss

-

Delirium

In severe cases, poisoning can lead to a comatose state and may affect breathing.

Summary and Conclusion

The toxicological profile of this compound, inferred from its structural analogs tutin and hyenanchin, suggests that it is likely a neurotoxin with the potential for significant acute toxicity. The primary mechanism of action is the antagonism of inhibitory GABA-A and glycine receptors, leading to central nervous system hyperexcitability and convulsions. Quantitative data from tutin indicates a high level of acute oral toxicity in mice. Human exposure to related compounds has resulted in serious adverse effects, including seizures. Further direct toxicological and pharmacokinetic studies of this compound are necessary to establish a definitive safety profile.

References

Isohyenanchin: A Technical Overview of its Weak Antagonistic Action on Ionotropic GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin (B1180651), a picrotoxane sesquiterpenoid, has been identified as a weak antagonist of ionotropic gamma-aminobutyric acid (GABA) receptors.[1] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. Ionotropic GABA receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potentials. The antagonistic activity of this compound at these receptors suggests its potential as a modulator of GABAergic neurotransmission, making it a subject of interest for neuropharmacological research and drug development.

This technical guide provides an in-depth overview of the current understanding of this compound's interaction with ionotropic GABA receptors, with a focus on its antagonistic properties. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the general experimental frameworks and theoretical models applicable to the characterization of such a compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by interfering with the normal functioning of ionotropic GABA receptors. The binding of GABA to its receptor initiates a conformational change that opens the integral chloride channel. As a weak antagonist, this compound is presumed to bind to the receptor complex and reduce the efficacy of GABA, thereby diminishing the inhibitory chloride current. The precise nature of this antagonism, whether competitive, non-competitive, or through another mechanism, remains to be be definitively elucidated for this compound.

A simplified signaling pathway illustrating the action of a generic GABA receptor antagonist is depicted below.

Caption: Simplified signaling pathway of GABA-A receptor antagonism.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data for this compound's antagonism at ionotropic GABA receptors, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values. The characterization of this compound as a "weak antagonist" is, therefore, qualitative at present.[1]

For the purpose of providing a framework for future research, the following table structure is proposed for the clear presentation of key quantitative parameters that should be determined for this compound.

| Parameter | Receptor Subtype(s) | Value | Experimental Condition | Reference |

| IC50 | e.g., α1β2γ2 | Data not available | e.g., Electrophysiology, [GABA] = EC50 | |

| Ki | e.g., α1β2γ2 | Data not available | e.g., Radioligand binding assay | |

| Binding Affinity (Kd) | e.g., α1β2γ2 | Data not available | e.g., Saturation binding assay | |

| Mechanism | e.g., α1β2γ2 | Data not available | e.g., Schild analysis |

Experimental Protocols

The following sections outline detailed, generalized methodologies that are standard in the field for characterizing the antagonistic properties of a compound like this compound at ionotropic GABA receptors.

Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the effects of compounds on ligand-gated ion channels expressed in a heterologous system.

Objective: To determine the inhibitory effect of this compound on GABA-induced currents and to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).

Methodology:

-

Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, and γ2). Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

-

Co-apply varying concentrations of this compound with the same concentration of GABA.

-

To investigate the mechanism of antagonism, perform a Schild analysis by generating GABA dose-response curves in the absence and presence of multiple fixed concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

For Schild analysis, plot the log(dose ratio - 1) against the log of the antagonist concentration. A linear plot with a slope of 1 is indicative of competitive antagonism.

-

Caption: Experimental workflow for TEVC analysis of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to the receptor and can provide insights into whether the compound competes with a known ligand for the same binding site.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the recombinant GABA-A receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the prepared membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine (B76468) site).

-

Include varying concentrations of unlabeled this compound in the incubation mixture.

-

Use a high concentration of a known ligand (e.g., unlabeled GABA) to determine non-specific binding.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for radioligand binding assay of this compound.

Conclusion

This compound presents an interesting scaffold for the development of novel modulators of the GABAergic system. While its characterization as a weak antagonist of ionotropic GABA receptors is established, further detailed quantitative and mechanistic studies are required to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such investigations. Elucidating the specific binding site, the nature of its antagonism, and its receptor subtype selectivity will be crucial steps in determining the therapeutic potential of this compound and its derivatives.

References

The Structure-Activity Relationship of Isohyenanchin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Picrotoxane Sesquiterpenoid GABA Receptor Antagonist

Introduction

Isohyenanchin, a member of the picrotoxane class of sesquiterpenoid lactones, has garnered interest within the scientific community for its activity as a weak antagonist of ionotropic γ-aminobutyric acid (GABA) receptors and as an antagonist of the insect-specific RDL (resistance to dieldrin) Lac homo-oligomers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and structurally related picrotoxane compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of GABAergic neurotransmission.

Core Molecular Structure and Biological Activity

This compound is a naturally occurring neurotoxin belonging to the picrotoxane class of sesquiterpenes.[1][2] These compounds are known for their potent, non-competitive antagonism of the GABA-A receptor, a critical inhibitory neurotransmitter receptor in the central nervous system.[1] The primary mechanism of action for picrotoxane sesquiterpenoids involves blocking the chloride ion channel of the GABA-A receptor, leading to neuronal hyperexcitability and convulsions.[1]

While extensive quantitative SAR studies specifically on this compound and its synthetic derivatives are limited in publicly available literature, a comparative analysis with structurally similar, naturally occurring picrotoxanes such as corianin (B1206458) and tutin (B109302) can provide valuable insights into the key structural features governing their biological activity.[1]

Comparative Structure-Activity Relationship of Picrotoxane Sesquiterpenoids

The following table summarizes the available biological activity data for this compound and related picrotoxane compounds, highlighting the key structural motifs believed to be essential for their activity as GABA-A receptor antagonists.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Target | Activity Metric (IC₅₀/Kᵢ) |

| This compound | C₁₅H₁₈O₇ | 310.3 | Picrotoxane skeleton, γ-lactone ring, multiple hydroxyl groups | GABA-A Receptor, RDLac homo-oligomers | Data not readily available |

| Picrotoxinin | C₁₅H₁₆O₆ | 292.3 | Picrotoxane skeleton, γ-lactone ring, isopropenyl group | GABA-A Receptor | ~1 µM (IC₅₀) |

| Corianin | C₁₅H₁₈O₆ | 294.3 | Picrotoxane skeleton, γ-lactone ring, hydroxylated isopropenyl group | GABA-A Receptor | Data not readily available |

| Tutin | C₁₅H₁₈O₆ | 294.3 | Picrotoxane skeleton, γ-lactone ring, exocyclic epoxide on the isopropenyl group | GABA-A Receptor | Potent antagonist |

Key Inferences from Comparative SAR:

-

The Picrotoxane Skeleton: The rigid, cage-like structure of the picrotoxane backbone is fundamental for binding to the picrotoxin (B1677862) binding site within the pore of the GABA-A receptor.

-

The γ-Lactone Ring: This functional group is a common feature among these bioactive natural products and is considered essential for their antagonistic activity.

-

The Isopropenyl Group: Modifications to the isopropenyl group at the C6 position, such as hydroxylation (in corianin) or epoxidation (in tutin), can influence the potency of the compound. This suggests that this region of the molecule is important for interaction with the receptor.

-

Hydroxylation Pattern: The specific placement and stereochemistry of hydroxyl groups on the picrotoxane skeleton of this compound likely play a crucial role in its binding affinity and selectivity for different GABA-A receptor subunits and for the insect RDL receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are not widely reported. However, standard methodologies for assessing the activity of compounds at GABA-A and insect RDL receptors can be adapted for this compound.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its analogs for the picrotoxin binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Homogenize rat brain cortex in a suitable buffer and centrifuge to isolate the membrane fraction containing GABA-A receptors.

-

Incubation: Incubate the prepared membranes with a known concentration of a radioligand that binds to the picrotoxin site (e.g., [³H]TBOB - t-butylbicycloorthobenzoate) in the presence of varying concentrations of this compound or its analogs.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is used to functionally characterize the antagonist activity of this compound at insect RDL receptors expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with complementary RNA (cRNA) encoding the insect RDL receptor subunit.

-

Receptor Expression: Incubate the injected oocytes for 2-5 days to allow for the expression of functional RDL receptors on the oocyte membrane.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Compound Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with increasing concentrations of this compound.

-

Current Recording: Record the GABA-induced chloride currents in the absence and presence of this compound.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents and plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway Modulation

This compound, as a GABA-A receptor antagonist, directly interferes with the primary inhibitory signaling pathway in the central nervous system. The following diagram illustrates the canonical GABAergic signaling pathway and the point of intervention by this compound.

Pathway Description:

-

GABA Synthesis: In the presynaptic neuron, the enzyme glutamic acid decarboxylase (GAD) converts glutamate into GABA.

-

GABA Release: GABA is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.

-

Receptor Binding: GABA diffuses across the synaptic cleft and binds to the GABA-A receptor on the postsynaptic membrane.

-

Ion Channel Opening: The binding of GABA induces a conformational change in the GABA-A receptor, opening its integral chloride (Cl⁻) channel.

-

Neuronal Inhibition: The influx of negatively charged chloride ions into the postsynaptic neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus resulting in neuronal inhibition.

-

This compound's Action: this compound acts as a non-competitive antagonist by binding to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions even when GABA is bound to the receptor. This prevents hyperpolarization and leads to a disinhibition or hyperexcitation of the postsynaptic neuron.

Conclusion

The structure-activity relationship of this compound, inferred from the broader class of picrotoxane sesquiterpenoids, highlights the critical importance of the rigid polycyclic skeleton and the γ-lactone ring for its antagonist activity at GABA-A receptors. While specific quantitative data for a wide range of this compound analogs is currently limited, the provided comparative analysis and experimental protocols offer a solid foundation for future research in this area. Further investigation into the synthesis and biological evaluation of novel this compound derivatives will be instrumental in elucidating a more detailed SAR and could pave the way for the development of new pharmacological tools and potential therapeutic agents targeting the GABAergic system.

References

Unraveling Isohyenanchin: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isohyenanchin, a potent neurotoxin belonging to the picrotoxane class of sesquiterpenoid lactones, has a rich and intriguing history rooted in the traditional use of its plant source, Hyaenanche globosa, as a poison. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, the elucidation of its complex structure, and the decades of investigation into its neurotoxic properties. We present a compilation of available quantitative data, detailed experimental protocols from seminal studies, and visualizations of key pathways and workflows to offer a complete resource for researchers in natural product chemistry, toxicology, and pharmacology.

A Toxin with a History: The Discovery of this compound

The story of this compound begins with the toxic properties of the fruit of Hyaenanche globosa, a plant native to South Africa. Historically, the plant was used by local populations to poison hyenas, a practice that gave the plant its name, which is derived from the Greek for "hyena poison".[1] Scientific interest in the toxic principles of H. globosa dates back to the mid-20th century, with early research focused on isolating and identifying the compounds responsible for its potent effects.

The picrotoxane sesquiterpenoids, a class of compounds known for their neurotoxic activity, have been a subject of chemical and pharmacological investigation since the isolation of picrotoxin (B1677862) in the early 19th century.[1][2][3] This broader context of research into convulsant poisons laid the groundwork for the eventual discovery of this compound.

Chemical Structure and Properties

This compound is a highly oxygenated and stereochemically complex picrotoxane sesquiterpenoid. Its structure is characterized by a rigid, cage-like framework containing multiple stereocenters, a lactone ring, and several hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₇ |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 23626-27-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethanol (B145695), and other polar organic solvents. |

Note: This data is compiled from various chemical databases and historical literature. Specific values may vary depending on the experimental conditions.

Mechanism of Action: A Potent Neurotoxin

The primary mechanism of action for this compound, like other picrotoxane sesquiterpenoids, is its antagonism of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABAA receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability.

This compound acts as a non-competitive antagonist of the GABAA receptor. It is believed to bind to a site within the chloride ionophore of the receptor complex, physically blocking the flow of chloride ions and thereby preventing the inhibitory action of GABA. This blockade of inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as convulsions and seizures.

Signaling Pathway of GABAA Receptor and Inhibition by this compound

Caption: GABAergic signaling and its inhibition by this compound.

Quantitative Toxicological Data

Quantitative data on the toxicity of pure this compound is scarce in publicly available literature. Most historical toxicological studies were conducted on crude extracts of Hyaenanche globosa. However, the potent convulsant effects observed with these extracts are largely attributed to the presence of picrotoxane sesquiterpenoids like this compound.

Table 2: Summary of Toxicological Data for Picrotoxane Sesquiterpenoids

| Compound/Extract | Test System | Endpoint | Value | Reference |

| Picrotoxin | Mouse (i.p.) | LD₅₀ | ~5 mg/kg | General Toxicology Literature |

| H. globosa fruit extract | Mammals | Toxicity | Highly toxic, causes convulsions | Historical accounts |

| This compound | Drosophila GABA Receptors | Antagonism | Weak antagonist | (Hosie et al., 1996) |

Note: This table provides a general overview. Specific values can vary significantly based on the animal model, route of administration, and experimental conditions.

Experimental Protocols

Historical Protocol for the Isolation of Toxic Principles from Hyaenanche globosa

The following is a generalized protocol based on methods described in mid-20th-century chemical literature for the isolation of picrotoxane sesquiterpenoids.

Experimental Workflow: Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The fresh, ripe fruits of Hyaenanche globosa were collected, dried, and finely milled to a powder.

-

Extraction: The powdered plant material was subjected to exhaustive extraction in a Soxhlet apparatus using a polar solvent such as ethanol or acetone. This process was typically carried out for several hours to ensure complete extraction of the toxic principles.

-

Concentration: The resulting extract was concentrated under reduced pressure using a rotary evaporator to yield a crude, resinous material.

-

Solvent-Solvent Partitioning: The crude extract was then partitioned between an aqueous phase and an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate. The picrotoxane sesquiterpenoids, being moderately polar, would preferentially partition into the organic layer.

-

Column Chromatography: The organic phase was concentrated and the residue was subjected to column chromatography on a stationary phase like silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) was used to elute the compounds.

-

Fraction Collection and Analysis: Fractions were collected and monitored by techniques available at the time, such as thin-layer chromatography (TLC), to identify those containing the compounds of interest.

-

Crystallization: Fractions containing this compound were combined, concentrated, and the pure compound was obtained by repeated crystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane).

Structure Elucidation Methodology (Mid-20th Century)

The structure of this compound was determined using a combination of classical chemical and early spectroscopic techniques.

Logical Relationship: Structure Elucidation of this compound

Caption: Methodologies for the structure elucidation of this compound.

Key Techniques Employed:

-

Elemental Analysis: To determine the empirical and molecular formula.

-

Chemical Derivatization: Reactions such as acetylation to determine the number of hydroxyl groups, and oxidation or reduction to probe the nature of functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups like hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophoric systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR in the early days, to determine the number and connectivity of protons in the molecule, providing crucial information about the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, which aided in confirming the molecular formula and provided clues about the structure.

Conclusion and Future Directions

The historical research into this compound provides a fascinating case study in the field of natural product chemistry and toxicology. From its origins as a component of a traditional poison to its characterization as a potent neurotoxin with a specific molecular target, the journey of this compound has contributed significantly to our understanding of picrotoxane sesquiterpenoids and their interaction with the GABAergic system.

For contemporary researchers, this compound and its analogs remain valuable tools for studying the structure and function of the GABAA receptor. Further research could focus on:

-

Total Synthesis: Developing efficient synthetic routes to this compound and its derivatives to enable the synthesis of novel probes for studying GABAA receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound scaffold affect its binding affinity and antagonist activity at the GABAA receptor.

-

Drug Development: While its inherent toxicity precludes its use as a therapeutic agent, the this compound scaffold could serve as a starting point for the design of novel modulators of the GABAA receptor with potential applications in treating neurological disorders.

This guide serves as a foundational resource for those interested in the rich history and complex science of this compound, encouraging further exploration into the fascinating world of neurotoxic natural products.

References

- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isohyenanchin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The chemical structure of isohyenanchin (B1180651) is characterized by a complex, polycyclic framework typical of picrotoxane sesquiterpenoids. This intricate structure is fundamental to its biological activity.

Table 1: Molecular Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₈O₇ |

| Molecular Weight | 310.3 g/mol |

| Common Names | This compound, Hydroxycoriatin |

| Compound Type | Sesquiterpenoid Lactone (Picrotoxane) |

Functional Groups and Key Features

The this compound molecule incorporates several key functional groups that contribute to its chemical properties and biological interactions:

-

Lactone Rings: The presence of gamma-lactone rings is a defining characteristic of the picrotoxane class of compounds.

-

Hydroxyl Groups: Multiple hydroxyl groups are present, influencing the molecule's polarity and potential for hydrogen bonding.

-

Epoxide Ring: An epoxide functional group is a common feature in many neurotoxic picrotoxanes.

-

Isopropenyl Group: A characteristic isopropenyl side chain is attached to the core ring structure.

Stereochemistry

The three-dimensional arrangement of atoms in this compound is crucial for its specific interaction with biological targets. The molecule contains multiple chiral centers, leading to a defined stereochemistry that is essential for its antagonist activity at GABA receptors.

Absolute Configuration

The precise spatial arrangement of substituents at each chiral center defines the absolute configuration of this compound. This is typically determined using advanced analytical techniques. While a specific Crystallographic Information File (CIF) for this compound is not publicly available, the standard method for its determination is X-ray crystallography.

Logical Relationship: Determining Absolute Configuration

Caption: Methods for determining the absolute configuration of chiral molecules.

Experimental Protocols

Isolation and Purification of Picrotoxane Sesquiterpenoids

The following is a general protocol for the isolation of picrotoxane-type compounds, including this compound, from plant material, such as the fruit of Hyenanche globosa.

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol (B145695) at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Picrotoxane sesquiterpenoids are typically found in the more polar fractions.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield semi-purified fractions.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to isolate the pure this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of natural products like this compound. Although specific ¹H and ¹³C NMR data for this compound are not provided here, the following outlines the standard experimental approach.

Table 2: Standard NMR Experiments for Structural Elucidation

| Experiment | Information Obtained |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. |

| ¹³C NMR | Determines the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Identifies proton-proton couplings (¹H-¹H correlations). |

| HSQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). |

| HMBC | Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), crucial for assembling the carbon skeleton. |

| NOESY | Reveals through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule. |

GABA Receptor Binding Assay

To determine the antagonistic activity of this compound at GABA receptors, a competitive radioligand binding assay is commonly employed.

Signaling Pathway: GABA Receptor Antagonism

Caption: Mechanism of GABA receptor antagonism by this compound.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., rat brain cortex).

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA receptor agonist (e.g., [³H]muscimol) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value provides a quantitative measure of the compound's binding affinity for the GABA receptor.

Conclusion

This compound possesses a complex and well-defined molecular structure and stereochemistry that are critical to its biological function as a GABA receptor antagonist. While detailed experimental data for this specific molecule are not widely disseminated in public repositories, this guide provides a framework for its study based on established methodologies in natural product chemistry and neuropharmacology. The protocols and workflows outlined herein serve as a valuable resource for researchers engaged in the isolation, structural elucidation, and biological characterization of this compound and related picrotoxane sesquiterpenoids. Further research to obtain and publish detailed NMR and crystallographic data would be highly beneficial to the scientific community.

An In-depth Technical Guide to Isohyenanchin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, a picrotoxane sesquiterpene lactone, presents a compelling profile for researchers in neuroscience and pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities, with a focus on its antagonistic effects on specific receptor systems. This document is intended to serve as a foundational resource, consolidating available data to facilitate further research and development. While this compound has been identified as a potent antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors, a significant portion of its specific experimental data, such as detailed spectral analyses and optimized experimental protocols, remains to be fully characterized in publicly accessible literature. This guide synthesizes the currently available information and provides generalized experimental frameworks that can be adapted for more specific investigations into the properties and mechanisms of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₇ | [1] |

| Molecular Weight | 312.32 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 594.6 °C (Predicted) | |

| Melting Point | Not available | |

| Density | 1.6 g/cm³ (Predicted) | |

| Solubility | Not available | |

| CAS Number | 19417-00-6 | [1] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not extensively reported in publicly accessible databases. This section outlines the expected spectral features based on the known structure of picrotoxane sesquiterpenes and provides a general guide for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and conformationally restricted rings. Key signals would likely include those for methine protons on the cyclohexane (B81311) and lactone rings, methylene (B1212753) protons, and methyl groups. The chemical shifts would be influenced by the electronegativity of the numerous oxygen atoms and the anisotropic effects of the carbonyl and ether functionalities.

-

¹³C NMR: The carbon-13 NMR spectrum would be expected to show 15 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include those for the carbonyl carbon of the lactone, carbons bonded to hydroxyl and ether groups, and aliphatic carbons of the cyclic framework.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected prominent peaks include:

-

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

-

A strong, sharp absorption band around 1770-1750 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactone ring.

-

Multiple C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹) arising from the ether and alcohol functionalities.

-

C-H stretching vibrations of the aliphatic CH, CH₂, and CH₃ groups in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 313.33. Fragmentation would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the lactone ring.

Biological Activity and Signaling Pathways

This compound is recognized for its antagonistic activity at specific ligand-gated ion channels.

Antagonism of Ionotropic GABA Receptors

This compound acts as a weak antagonist of ionotropic GABA receptors. These receptors are crucial for mediating fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor typically opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. An antagonist like this compound would bind to the receptor but prevent the channel from opening in response to GABA, thereby blocking the inhibitory signal.

Caption: Antagonistic action of this compound at the GABA receptor.

Antagonism of RDLac Homo-oligomers

This compound is also a potent antagonist of RDLac homo-oligomers. RDL (Resistance to dieldrin) is a subunit of an insect GABA-gated chloride channel. Homo-oligomers of RDLac form functional GABA receptors. Antagonism of these receptors can disrupt neurotransmission in insects, a mechanism that is relevant for the development of insecticides.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are scarce in the literature. The following sections provide generalized methodologies that can be adapted for the study of this compound.

Isolation of Picrotoxane Sesquiterpenes from Hyenancha globosa

This protocol is a general procedure for the extraction and isolation of sesquiterpene lactones from plant material and can be optimized for this compound from Hyenancha globosa.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered plant material of Hyenancha globosa is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Picrotoxane sesquiterpenes are typically found in the more polar fractions.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to obtain the pure compound.

Electrophysiological Analysis of GABA Receptor Antagonism

This protocol describes a general method for assessing the antagonistic activity of a compound on ionotropic GABA receptors using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp on cultured neurons.

Caption: Workflow for electrophysiological analysis of GABA receptor antagonism.

Methodology:

-

Cell Preparation: Xenopus oocytes are injected with cRNA encoding the desired GABA receptor subunits. Alternatively, cultured mammalian cells (e.g., HEK293) transfected with the receptor subunits or primary neurons are used.

-

Recording Setup: A single oocyte or cultured cell is placed in a recording chamber and perfused with a physiological saline solution. For TEVC, two microelectrodes are inserted into the oocyte. For patch-clamp, a glass micropipette is used to form a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Data Acquisition: GABA is applied to the cell to elicit an inward chloride current. After a stable baseline response is established, the cell is perfused with a solution containing this compound for a set period.

-

Antagonist Application: GABA is then co-applied with this compound, and the resulting current is recorded. The degree of inhibition of the GABA-induced current by this compound is quantified.

-

Dose-Response Analysis: A range of this compound concentrations are tested to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpene lactone with demonstrated antagonistic activity against ionotropic GABA receptors and RDLac homo-oligomers. While its basic chemical identity is established, a significant gap exists in the publicly available, detailed experimental data, particularly high-resolution spectral data and specific, optimized protocols for its biological evaluation. The methodologies and workflows presented in this guide offer a starting point for researchers to further investigate the properties and therapeutic potential of this intriguing molecule. Future research should focus on obtaining and publishing comprehensive spectral data (NMR, IR, MS) to serve as a definitive reference. Furthermore, the development and validation of specific protocols for isolating this compound and for assaying its activity on its known targets are crucial for advancing our understanding of its mechanism of action and for exploring its potential applications in drug discovery and as a pharmacological tool.

References

Methodological & Application

Application Notes and Protocols for Developing a Biological Assay for Isohyenanchin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin is a natural compound that has been identified as a weak antagonist of ionotropic GABA receptors[1]. Its mechanism of action is thought to be similar to that of picrotoxin, a well-characterized non-competitive antagonist of the GABA-A receptor[2][3]. Picrotoxin acts as a channel blocker, preventing the influx of chloride ions that normally occurs upon the binding of the neurotransmitter GABA[2][3]. This inhibition of GABAergic signaling leads to neuronal hyperexcitability, manifesting as stimulant and convulsant effects. Given the therapeutic and toxicological implications of GABA-A receptor modulation, a robust biological assay is crucial for characterizing the activity of compounds like this compound.

These application notes provide a detailed protocol for a fluorescence-based membrane potential assay to quantify the antagonist activity of this compound on GABA-A receptors. This high-throughput assay is suitable for drug discovery and neurotoxicity screening, enabling the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of GABA-A Receptor Antagonism by this compound

The following diagram illustrates the mechanism of GABA-A receptor inhibition by a non-competitive antagonist like this compound. Under normal physiological conditions, the binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. A non-competitive antagonist binds to a different site on the receptor, inducing a conformational change that prevents channel opening, even in the presence of GABA.

Caption: GABA-A Receptor Signaling and Inhibition by this compound.

Experimental Workflow: FLIPR Membrane Potential Assay

The diagram below outlines the key steps of the Fluorometric Imaging Plate Reader (FLIPR) based membrane potential assay for assessing this compound's antagonist activity.

Caption: Experimental Workflow for the FLIPR-based Assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 cell line stably expressing the human GABA-A receptor α1β2γ2 subtype (commercially available).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-